molecular formula C14H15N5O B2384224 N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-cyanophenyl)propanamide CAS No. 2097860-79-0

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-cyanophenyl)propanamide

Cat. No. B2384224
CAS RN: 2097860-79-0
M. Wt: 269.308
InChI Key: ZFSBQGUBCDLQQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-cyanophenyl)propanamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling.

Mechanism of Action

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-cyanophenyl)propanamide inhibits BTK by binding to the ATP-binding site of the kinase domain, preventing its phosphorylation and subsequent downstream signaling. BTK plays a crucial role in B-cell receptor signaling, which is essential for the survival and proliferation of B cells. Inhibition of BTK by N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-cyanophenyl)propanamide leads to the inhibition of B-cell receptor signaling and subsequent apoptosis of B cells.
Biochemical and Physiological Effects:
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-cyanophenyl)propanamide has been shown to have potent anti-tumor activity in preclinical studies, particularly in B-cell malignancies. It has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue penetration. N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-cyanophenyl)propanamide has demonstrated selective inhibition of BTK, with minimal effects on other kinases. However, N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-cyanophenyl)propanamide has also been shown to have some off-target effects, particularly on T cells, which may limit its therapeutic potential.

Advantages and Limitations for Lab Experiments

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-cyanophenyl)propanamide has several advantages for lab experiments, including its potency and selectivity as a BTK inhibitor, its good pharmacokinetic properties, and its ability to synergize with other targeted therapies. However, N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-cyanophenyl)propanamide also has some limitations, including its off-target effects on T cells, which may limit its therapeutic potential in certain contexts.

Future Directions

There are several future directions for the development of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-cyanophenyl)propanamide as a therapeutic agent. One potential direction is the development of combination therapies that target both BTK and other signaling pathways, such as PI3K or BCL-2. Another direction is the exploration of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-cyanophenyl)propanamide in other types of cancer, such as solid tumors. Additionally, further studies are needed to better understand the off-target effects of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-cyanophenyl)propanamide on T cells and to develop strategies to minimize these effects.

Synthesis Methods

The synthesis of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-cyanophenyl)propanamide involves a series of chemical reactions starting with the reaction of 4-cyanobenzaldehyde with ethyl 2-bromoacetate to form ethyl 3-(4-cyanophenyl)propanoate. The resulting compound is then subjected to a reaction with sodium azide and copper (I) iodide to yield 3-(4-cyanophenyl)propanoic acid azide. Finally, the azide group is converted into a triazole ring through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with 2-(2-prop-2-yn-1-yloxy)ethylamine, resulting in the formation of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-cyanophenyl)propanamide.

Scientific Research Applications

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-cyanophenyl)propanamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has shown promising results in preclinical studies as a BTK inhibitor, particularly in B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-cyanophenyl)propanamide has also been shown to have synergistic effects when combined with other targeted therapies such as PI3K inhibitors and BCL-2 inhibitors.

properties

IUPAC Name

3-(4-cyanophenyl)-N-[2-(triazol-2-yl)ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O/c15-11-13-3-1-12(2-4-13)5-6-14(20)16-9-10-19-17-7-8-18-19/h1-4,7-8H,5-6,9-10H2,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSBQGUBCDLQQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)NCCN2N=CC=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-cyanophenyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.